N-Methyl-N-(2-acetoxyacetyl)tamoxifen

Description

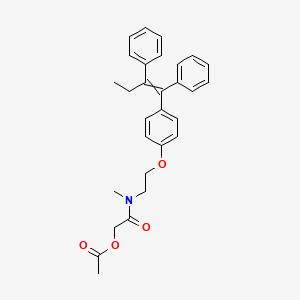

N-Methyl-N-(2-acetoxyacetyl)tamoxifen (CAS: 1076198-47-4) is a structural analogue of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment and prevention . The compound features a modified side chain where the dimethylamino group of tamoxifen is replaced with an N-methyl-N-(2-acetoxyacetyl) moiety (molecular formula: C₂₉H₃₁NO₄; molecular weight: 457.56 g/mol) . This modification aims to alter metabolic stability, receptor binding, and biological activity.

Properties

Molecular Formula |

C29H31NO4 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

[2-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl-methylamino]-2-oxoethyl] acetate |

InChI |

InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3 |

InChI Key |

YFZOMDVVUXMWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Tamoxifen

Key structural analogues of tamoxifen include:

- Tamoxifen (1): Parent compound with a dimethylaminoethyl side chain.

- 4-Hydroxytamoxifen (3) : Active metabolite with enhanced estrogen receptor (ER) binding affinity.

- N-Methyl-N-(2,2,2-trifluoroethyl)tamoxifen (10) : Side chain modified with a trifluoroethyl group .

- N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS: 77214-91-6) : Features a hydroxyethyl group instead of acetoxyacetyl .

- N-Acyl analogues (15–17) : Includes trifluoroacetyl (15), acetyl (16), and formyl (17) derivatives .

Metabolic Stability and Receptor Binding

Table 1: Comparative Metabolism and Receptor Binding Affinity (RBA)

*Inference based on structural similarity to Compound 10, which resists metabolic degradation due to reduced side-chain basicity .

Key Findings:

- Reduced Basicity and Metabolism: The trifluoroethyl (Compound 10) and acetoxyacetyl modifications reduce side-chain basicity, leading to metabolic stability.

- Impact on Receptor Binding : Lower basicity correlates with reduced RBA. Compound 10 and its 4-hydroxy derivative (18) exhibit 5-fold lower RBA compared to tamoxifen and 4-hydroxytamoxifen, respectively .

- Biological Potency : Despite maintaining antiestrogenicity, Compound 10 is less potent than tamoxifen in inhibiting MCF-7 cell growth .

Pharmacokinetic and Toxicity Profiles

Table 2: Distribution and Toxicity Comparisons

4-Hydroxy metabolites show higher ER affinity but lower adduct formation compared to tamoxifen .

*Structural resistance to metabolism may reduce activation into DNA-reactive intermediates .

Key Findings:

- Protein Binding : Tamoxifen and its major metabolites exhibit >98% protein binding, limiting free drug availability .

- Genotoxicity: Tamoxifen forms DNA adducts (e.g., α-(N²-deoxyguanosinyl)tamoxifen) in hepatic and endometrial tissues, linked to carcinogenic risk . Modifications like acetoxyacetyl may mitigate this by reducing metabolic activation.

Clinical and Research Implications

- Therapeutic Potential: While tamoxifen remains clinically effective, its analogues with modified side chains (e.g., acetoxyacetyl) show reduced potency and metabolic activation, making them less suitable for therapeutic use .

- Research Utility : this compound serves as a tool to study structure-activity relationships and metabolic pathways of SERMs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.